Scientific Field: Microbiology and Biotechnology
Summary of the Application: NIPAB is used as an alternative substrate for penicillin G acylase (PGA) activity screening.
Methods of Application: To each well of a 96-well-plate with a flat bottom, 90 µL of substrate solution (600 mg L −1 NIPAB, 9.41 mM NaH 2 PO 4, 40.59 mM Na 2 HPO 4, pH 7.5) was added.
Results or Outcomes: The functionality of the whole library was demonstrated by enhancing the amount of the already well-secreted α-amylase AmyE by 1.6-fold.
Scientific Field: Biochemistry
Summary of the Application: NIPAB is used in the study of enzymatic hydrolysis reactions of the so-called invisible substrates.
Scientific Field: Biotechnology and Biochemistry
Summary of the Application: NIPAB is used in protein engineering experiments of penicillin G acylases (PGAs) from Gram-positive bacteria.
Methods of Application: The PGAs from Bacillus megaterium, Bacillus thermotolerans, and Bacillus sp. The enzyme activity for all PGAs was determined using a colorimetric assay with NIPAB as the substrate.
Results or Outcomes: The thermostability of the engineered PGAs mostly lay between the values of the two mother enzymes.
Summary of the Application: NIPAB is used in the study of the catalytic behavior of enzymes.
2-Nitro-5-(phenylacetylamino)-benzoic acid, also known as 6-Nitro-3-phenylacetamidobenzoic acid, is a chemical compound characterized by a nitro group and an acetamido side chain attached to a benzoic acid framework. It possesses a molecular formula of C₁₃H₁₁N₃O₄ and a molecular weight of approximately 273.24 g/mol. This compound is notable for its chromogenic properties, making it useful in various chemical and biological applications.
There is no current information available regarding a specific mechanism of action for 2-Nitro-5-[(phenylacetyl)amino]benzoic acid. Without knowledge of its biological activity or applications, it is impossible to speculate on its mechanism within a biological system.
Research indicates that 2-Nitro-5-(phenylacetylamino)-benzoic acid exhibits various biological activities. It has been studied for its potential antimicrobial properties, particularly against certain bacterial strains. Additionally, its structural similarity to penicillin suggests possible applications in antibiotic development. The compound's ability to interact with biological systems makes it of interest in pharmacological studies .
The synthesis of 2-Nitro-5-(phenylacetylamino)-benzoic acid can be achieved through several methods:
2-Nitro-5-(phenylacetylamino)-benzoic acid finds applications in various fields:
Several compounds share structural or functional similarities with 2-Nitro-5-(phenylacetylamino)-benzoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Amino-3-nitrobenzoic acid | Amino group at position 4 | More polar due to amino substitution |
Acetaminophen (Paracetamol) | Hydroxyl and amide groups | Widely used analgesic; different pharmacological profile |
Benzoylurea | Urea functional group | Different mechanism of action; used as herbicide |
The uniqueness of 2-Nitro-5-(phenylacetylamino)-benzoic acid lies in its specific combination of a nitro group and a phenylacetamido moiety, which provides distinct chemical reactivity and biological activity compared to these similar compounds .
2-Nitro-5-(phenylacetylamino)-benzoic acid represents a significant chromogenic compound that serves as a specialized substrate in enzymatic research applications [1]. This aromatic compound, also known by its systematic name 6-Nitro-3-(phenylacetamido)benzoic acid, exhibits distinctive chemical properties that make it particularly valuable in penicillin acylase enzyme studies [6]. The compound demonstrates characteristic yellow coloration in its crystalline form and maintains stability under controlled storage conditions [1] [3].
The molecular composition of 2-Nitro-5-(phenylacetylamino)-benzoic acid is defined by the molecular formula C₁₅H₁₂N₂O₅ [1] [2] [3]. The compound exhibits a precise molecular weight of 300.27 grams per mole, as determined through mass spectrometry analysis [1] [6]. The elemental distribution consists of fifteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and five oxygen atoms, reflecting the complex aromatic structure with multiple functional groups [10].
The compound is officially registered under Chemical Abstracts Service number 52033-70-2, providing a unique identifier for chemical databases and regulatory documentation [1] [6]. Physical property predictions indicate a density of 1.446±0.06 grams per cubic centimeter and a boiling point of 599.6±50.0 degrees Celsius under standard atmospheric conditions [3] [9].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₅H₁₂N₂O₅ | [1] [2] [3] |
Molecular Weight | 300.27 g/mol | [1] [6] |
CAS Number | 52033-70-2 | [1] [6] |
Physical State | Yellow crystalline powder | [1] |
Density (predicted) | 1.446±0.06 g/cm³ | [3] [9] |
Boiling Point (predicted) | 599.6±50.0 °C | [3] [9] |
Storage Temperature | 2-8°C | [10] |
pKa (predicted) | 2.05±0.25 | [3] [9] |
The molecular architecture of 2-Nitro-5-(phenylacetylamino)-benzoic acid encompasses a benzoic acid core structure modified with distinct functional groups at specific positions [1] [6]. The compound features a planar aromatic ring system characteristic of benzoic acid derivatives, with substituents that significantly influence its chemical reactivity and biological activity [16] [17].
The nitro functional group occupies the ortho position relative to the carboxylic acid group on the benzoic acid ring [12] [18]. This positioning creates an electron-withdrawing effect that substantially increases the acidity of the carboxylic acid functionality [18]. The nitro group consists of a nitrogen atom bonded to two oxygen atoms with characteristic resonance structures that contribute to the compound's stability [21].
The nitro nitrogen exhibits sp² hybridization with partial double bond character to both oxygen atoms, creating a planar configuration [21]. This arrangement results in a delocalized electron system that withdraws electron density from the aromatic ring, making the carboxylic acid approximately ten times more acidic than unsubstituted benzoic acid [18]. The electron-withdrawing nature of the nitro group also influences the compound's optical properties, contributing to its characteristic yellow coloration [1].
The phenylacetylamino substituent at the 5-position represents a critical structural feature for the compound's biological activity [24] [25]. This moiety consists of a phenylacetic acid unit linked through an amide bond to the amino group attached to the benzoic acid ring [1] [6]. The phenylacetyl portion mimics the side chain structure found in penicillin G, making this compound a valuable substrate for penicillin acylase enzymes [24] [29].
The amide linkage exhibits characteristic planar geometry due to resonance between the carbonyl carbon and the nitrogen atom [17]. This planar restriction prevents rotation about the carbon-nitrogen bond, creating a rigid structural framework that influences the compound's interaction with enzymatic active sites [17]. The phenyl ring of the acetyl group provides hydrophobic interactions that are essential for substrate recognition by penicillin amidase enzymes [25] [37].
The carboxylic acid group maintains its characteristic structure with a carbon-oxygen double bond and a hydroxyl group attached to the same carbon atom [16]. The presence of the electron-withdrawing nitro group significantly enhances the acidity of this functional group, with a predicted pKa value of 2.05±0.25 [3] [9]. This increased acidity facilitates ionization under physiological conditions, forming the corresponding carboxylate anion [16].
The carboxylic acid functionality provides essential hydrogen bonding capabilities and contributes to the compound's solubility characteristics [16]. Under basic conditions, the deprotonated carboxylate form exhibits enhanced water solubility, while the protonated form demonstrates moderate solubility in organic solvents such as ethanol [10].
The International Chemical Identifier for 2-Nitro-5-(phenylacetylamino)-benzoic acid is represented as: 1S/C15H12N2O5/c18-14(8-10-4-2-1-3-5-10)16-11-6-7-13(17(21)22)12(9-11)15(19)20/h1-7,9H,8H2,(H,16,18)(H,19,20) [10]. This standardized representation provides complete connectivity information for the molecular structure, including stereochemical details and tautomeric forms [10].
The corresponding InChIKey designation QHVQEQRGDKOHHC-UHFFFAOYSA-N serves as a unique hash-based identifier derived from the full InChI string [6] [10]. This abbreviated form facilitates database searches and ensures consistent identification across different chemical information systems [10].
The Simplified Molecular Input Line Entry System notation for this compound is expressed as: OC(=O)c1cc(NC(=O)Cc2ccccc2)ccc1N+=O [2] [10]. This linear representation captures the complete molecular connectivity using a standardized syntax that describes atomic connections and formal charges [2].
The canonical SMILES format ensures consistent representation regardless of the initial drawing orientation or atom numbering scheme [2]. This standardization facilitates computational chemistry applications and database searching across multiple chemical information platforms [10].
Several structurally related compounds share similar functional groups or connectivity patterns with 2-Nitro-5-(phenylacetylamino)-benzoic acid [4] [34]. These relationships provide insight into structure-activity relationships and potential synthetic pathways [25] [29].
5-Nitro-2-((2-phenylethyl)amino)benzoic acid represents a positional isomer with the molecular formula C₁₅H₁₄N₂O₄ [4]. This compound differs in the positioning of the nitro group and the nature of the phenyl-containing substituent, resulting in altered biological activity profiles [4].
2-[(2-phenylacetyl)amino]benzoic acid, with molecular formula C₁₅H₁₃NO₃, lacks the nitro group present in the parent compound [11] [34]. This structural analog demonstrates the importance of the nitro functionality for chromogenic properties and enzyme substrate specificity [25].
5-Amino-2-nitrobenzoic acid serves as a key hydrolysis product formed when 2-Nitro-5-(phenylacetylamino)-benzoic acid undergoes enzymatic cleavage [30] [33]. This product, with molecular formula C₇H₆N₂O₄, exhibits characteristic yellow coloration that enables spectrophotometric detection at 405 nanometers [24] [29].
Compound Name | Molecular Formula | CAS Number | Structural Relationship |
---|---|---|---|
2-Nitro-5-(phenylacetylamino)-benzoic acid | C₁₅H₁₂N₂O₅ | 52033-70-2 | Parent compound |
5-Nitro-2-((2-phenylethyl)amino)benzoic acid | C₁₅H₁₄N₂O₄ | 107254-87-5 | Positional isomer |
2-[(2-phenylacetyl)amino]benzoic acid | C₁₅H₁₃NO₃ | 28565-98-2 | Analog without nitro group |
5-Amino-2-nitrobenzoic acid | C₇H₆N₂O₄ | 13280-60-9 | Hydrolysis product |
2-Nitrobenzoic acid | C₇H₅NO₄ | 552-16-9 | Core structure |
5-Acetamido-2-nitrobenzoic acid | C₉H₈N₂O₅ | 4368-83-6 | Acetyl analog |
Research findings demonstrate that 2-Nitro-5-(phenylacetylamino)-benzoic acid functions as a specific chromogenic substrate for penicillin G acylase and related beta-lactam acylases [24] [25]. The compound's hydrolysis produces phenylacetic acid and 5-amino-2-nitrobenzoic acid, with the latter exhibiting strong absorption at 405 nanometers that enables quantitative enzyme activity measurements [24] [29]. Kinetic studies reveal that the compound exhibits similar catalytic turnover rates to wild-type enzymes in various penicillin acylase research applications [24] [42]. The amide bond hydrolysis follows a general acid-base mechanism, consistent with the known catalytic mechanism of serine-type amidases [24].
Research Finding | Description | Application |
---|---|---|
Chromogenic Properties | Yellow color formation upon hydrolysis | Enzyme activity detection |
Substrate Specificity | Specific for penicillin G acylase | Enzyme screening applications |
Absorption Maximum | 405 nm wavelength detection | Spectrophotometric analysis |
Hydrolysis Products | Phenylacetic acid + 5-amino-2-nitrobenzoic acid | Product identification |
Enzyme Kinetics | Similar kcat values to native substrates | Kinetic characterization |
Storage Stability | Stable at 2-8°C | Laboratory storage protocols |
Screening Applications | Bacterial strain identification | Microbiological research |
Mechanistic Studies | General acid-base hydrolysis pathway | Enzymology research |
2-Nitro-5-(phenylacetylamino)-benzoic acid exists as a yellow crystalline solid at room temperature [1] [2] . The compound demonstrates well-defined crystalline properties, forming distinct yellow crystals that are readily identifiable through visual inspection. The molecular formula is C15H12N2O5 with a molecular weight of 300.27 g/mol [1] [2] [4].
The compound exhibits a solid physical state under standard conditions, with the crystalline structure contributing to its stability and handling characteristics [1] [2] [4]. The yellow coloration is attributed to the presence of the nitro group and the extended conjugated system within the aromatic ring structure [1] [2] .
Property | Value | Reference |
---|---|---|
Physical State | Solid | [1] [2] [4] |
Crystalline Form | Yellow crystalline | [1] [2] |
Color | Yellow | [1] [2] |
Molecular Formula | C15H12N2O5 | [1] [2] [4] |
Molecular Weight | 300.27 g/mol | [1] [2] [4] |
The spectroscopic characterization of 2-nitro-5-(phenylacetylamino)-benzoic acid reveals distinct absorption patterns characteristic of its functional groups. The compound contains multiple chromophoric groups including the nitro group, amide linkage, and aromatic ring systems that contribute to its spectroscopic signature [5].
Nuclear Magnetic Resonance (NMR) Spectroscopy analysis shows characteristic chemical shifts for the aromatic protons, with the nitro group significantly affecting the electronic environment of the benzene ring. The phenylacetyl group displays distinct resonances for both the aromatic phenyl ring and the methylene bridge [6] [7].
Infrared (IR) Spectroscopy demonstrates characteristic absorption bands for the carboxylic acid carbonyl group, amide carbonyl, nitro group asymmetric and symmetric stretches, and aromatic carbon-hydrogen stretches [8] [9]. The presence of the nitro group produces strong absorption bands in the 1500-1600 cm⁻¹ region, while the carboxylic acid group shows characteristic broad absorption around 2500-3300 cm⁻¹ [8] [9].
Mass Spectrometry confirms the molecular ion peak at m/z 300.27, consistent with the molecular formula C15H12N2O5 [4] [10] [5]. Fragmentation patterns show characteristic losses corresponding to the nitro group, carboxylic acid group, and phenylacetyl moiety [11] [5].
The melting point of 2-nitro-5-(phenylacetylamino)-benzoic acid ranges from 205-212°C [12] [2]. This relatively high melting point indicates strong intermolecular forces, likely due to hydrogen bonding between the carboxylic acid groups and the amide functionality, as well as pi-pi stacking interactions between the aromatic rings [12] [2].
The boiling point is predicted to be 599.6 ± 50.0°C at standard atmospheric pressure [1] [2] [13]. This high boiling point reflects the compound's molecular weight and the presence of multiple polar functional groups that create strong intermolecular interactions [1] [2] [13].
Thermal Property | Value | Reference |
---|---|---|
Melting Point | 205-212°C | [12] [2] |
Boiling Point (Predicted) | 599.6 ± 50.0°C | [1] [2] [13] |
Flash Point | 316.4°C | [2] [13] |
While specific heat capacity values for 2-nitro-5-(phenylacetylamino)-benzoic acid are not directly available in the literature, thermodynamic considerations can be inferred from related benzoic acid derivatives. The compound's heat capacity is expected to be influenced by its molecular structure, particularly the presence of the nitro group and the phenylacetyl substituent [14] [15].
The enthalpy of formation and enthalpy of combustion would be significantly affected by the presence of the nitro group, which is known to be an electron-withdrawing group that affects the overall electronic structure of the molecule [14] [15]. The phenylacetyl side chain contributes additional thermal capacity through its aromatic ring and flexible methylene bridge [14] [15].
Thermal stability studies indicate that the compound maintains structural integrity up to its decomposition temperature, with the nitro group being particularly susceptible to thermal decomposition at elevated temperatures [16] [17]. The compound should be stored at 2-8°C to maintain stability [1] [2] [4].
The solubility characteristics of 2-nitro-5-(phenylacetylamino)-benzoic acid are influenced by its amphiphilic nature, containing both hydrophilic (carboxylic acid, nitro group) and hydrophobic (aromatic rings) components.
Ethanol Solubility: The compound shows moderate solubility in ethanol, with a reported solubility of 9.80-10.20 mg/mL, producing a clear, faintly colored solution [4]. This moderate solubility reflects the balance between the polar functional groups and the aromatic character of the molecule [4].
Water Solubility: Based on the polar surface area (PSA) of 112.22 Ų and the predicted LogP values, the compound is expected to have limited water solubility [18] [19]. The presence of multiple aromatic rings and the relatively high molecular weight contribute to reduced aqueous solubility [18] [19].
Organic Solvent Solubility: The compound is expected to demonstrate good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), acetone, and chloroform, based on its structural characteristics and reported LogP values [20] [21].
Solvent | Solubility | Reference |
---|---|---|
Ethanol | 9.80-10.20 mg/mL | [4] |
Water | Limited (predicted) | [18] [19] |
Polar Organic Solvents | Good (predicted) | [20] [21] |
The acid-base properties of 2-nitro-5-(phenylacetylamino)-benzoic acid are primarily determined by the carboxylic acid functional group, with the nitro group providing additional electron-withdrawing effects that influence the acidity.
pKa Value: The predicted pKa value is 2.05 ± 0.25 [1] [2], indicating that this compound is a relatively strong organic acid. This low pKa value reflects the strong electron-withdrawing effect of the nitro group, which stabilizes the conjugate base through resonance and inductive effects [1] [2].
Comparison with Benzoic Acid: Standard benzoic acid has a pKa of approximately 4.17 [22] [23], making 2-nitro-5-(phenylacetylamino)-benzoic acid significantly more acidic due to the electron-withdrawing nitro substituent [22] [23]. The phenylacetyl group also contributes to the overall electronic effects on the carboxylic acid group [1] [2].
Ionization Behavior: At physiological pH (7.4), the compound would exist predominantly in its ionized form, with the carboxylic acid group deprotonated [24] [25]. This ionization behavior affects its solubility, bioavailability, and chemical reactivity [24] [25].
Acid-Base Property | Value | Reference |
---|---|---|
pKa (Predicted) | 2.05 ± 0.25 | [1] [2] |
Acid Strength | Strong organic acid | [1] [2] |
Ionization at pH 7.4 | Predominantly ionized | [24] [25] |
The stability of 2-nitro-5-(phenylacetylamino)-benzoic acid is influenced by temperature, pH, light exposure, and storage conditions.
Thermal Stability: The compound demonstrates thermal stability up to its melting point range of 205-212°C [12] [2]. Above this temperature, decomposition may occur, potentially involving the nitro group and amide linkage [16] [17]. Studies on related nitrobenzoic acid derivatives indicate that significant decomposition begins around 200-250°C [16].
Chemical Stability: Under normal storage conditions (2-8°C), the compound maintains chemical stability [1] [2] [4]. The nitro group, while electron-withdrawing, does not significantly compromise the overall stability of the molecule under ambient conditions [17].
pH Stability: The compound shows good stability across a wide pH range, with the carboxylic acid group being the primary ionizable functionality [24] [25]. The amide linkage provides additional stability against hydrolysis under neutral and mildly acidic conditions [24] [25].
Storage Recommendations: The compound should be stored at 2-8°C in tightly sealed containers to prevent moisture absorption and oxidation [1] [2] [4]. Protection from light is recommended to prevent potential photodegradation of the nitro group [17].
Stability Parameter | Condition | Stability Assessment | Reference |
---|---|---|---|
Thermal | 2-8°C | Stable | [1] [2] [4] |
Thermal | >200°C | Decomposition likely | [16] [17] |
Chemical | Ambient conditions | Stable | [17] |
pH | Wide range | Stable | [24] [25] |
Light | Protected storage | Recommended | [17] |
Corrosive;Irritant